

# Application Note: High-Efficiency Extraction of Pistacia vera Oil Using Ultrasound-Assisted Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PISTACIA VERA SEED OIL*

Cat. No.: *B1176687*

[Get Quote](#)

## Abstract

This application note details a comprehensive protocol for the extraction of high-quality oil from *Pistacia vera* (pistachio) nuts using Ultrasound-Assisted Extraction (UAE). This method offers a green and efficient alternative to traditional solvent extraction techniques, such as Soxhlet, by significantly reducing extraction time, lowering energy consumption, and allowing for the use of safer solvents like ethanol. This document provides a detailed experimental protocol, comparative data on oil yield and physicochemical properties, and visual workflows to guide researchers, scientists, and drug development professionals in implementing this advanced extraction technique.

## Introduction

*Pistacia vera* oil is a valuable product rich in unsaturated fatty acids, antioxidants, and other bioactive compounds, making it a desirable ingredient in the pharmaceutical, cosmetic, and food industries.[1] Traditional extraction methods often involve harsh solvents and high temperatures, which can degrade the quality of the oil and are environmentally taxing.[2] Ultrasound-assisted extraction (UAE) utilizes acoustic cavitation to disrupt the plant cell walls, enhancing solvent penetration and facilitating the release of intracellular contents.[2] This technique has been shown to improve extraction efficiency, increase oil yield, and better preserve the oil's natural bioactive compounds.[3] This note provides an optimized protocol for the UAE of *Pistacia vera* oil and compares its performance with conventional methods.

## Experimental Protocols

### Materials and Equipment

- Pistachio Nuts: Dried, de-shelled *Pistacia vera* kernels.
- Grinder: Laboratory-grade grinder or mill.
- Solvents: Ethanol (food-grade), n-Hexane (analytical grade).
- Ultrasonic Processor: Probe-type sonicator (e.g., Soniprep 150 or equivalent) with adjustable power and frequency.
- Beaker: Glass beaker of appropriate size.
- Magnetic Stirrer: To ensure uniform mixing during sonication.
- Filtration System: Vacuum filtration apparatus with filter paper (e.g., Whatman No. 1).
- Rotary Evaporator: For solvent removal post-extraction.
- Analytical Balance: For accurate measurements.
- Soxhlet Apparatus: For comparative conventional extraction.

### Sample Preparation

- Obtain high-quality, dried, and de-shelled *Pistacia vera* kernels.
- Grind the pistachio kernels into a fine powder using a laboratory grinder. A smaller particle size increases the surface area for more efficient extraction.

### Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is optimized for ethanolic extraction.<sup>[3]</sup>

- Mixing: Weigh 80 g of the ground pistachio powder and place it into a 250 ml glass beaker.
- Solvent Addition: Add ethanol to the beaker to achieve a solvent-to-solid ratio of 5.94:1 (v/w).

- **Temperature Control:** Adjust the temperature of the mixture to 32.74°C using a water bath or a temperature-controlled magnetic stirrer.
- **Sonication:** Immerse the ultrasonic probe into the slurry. Set the ultrasound frequency to 15 kHz and the power to 100 W.[3]
- **Extraction:** Sonicate the mixture for a total of 29.47 minutes. To prevent overheating, apply the ultrasound in intervals (e.g., 1.5 minutes on, with short pauses).[3] Ensure continuous mixing using a magnetic stirrer throughout the process.
- **Solid-Liquid Separation:** After sonication, separate the solid pistachio residue from the liquid extract using vacuum filtration.
- **Solvent Removal:** Remove the ethanol from the filtrate using a rotary evaporator to obtain the pure *Pistacia vera* oil.
- **Storage:** Store the extracted oil in a sealed, dark container at 4°C to prevent oxidation.

## Conventional Soxhlet Extraction Protocol (for comparison)

- **Sample Loading:** Place a known amount of ground pistachio powder (e.g., 8 g) into a cellulose thimble.
- **Apparatus Setup:** Place the thimble into the Soxhlet extractor. Add 150 mL of n-hexane to the round-bottom flask.
- **Extraction:** Heat the flask to the boiling point of hexane (approximately 69°C) and perform the extraction for 3-6 hours.[3][4]
- **Solvent Removal:** After extraction, remove the n-hexane using a rotary evaporator to yield the pistachio oil.
- **Storage:** Store the oil under the same conditions as the UAE-extracted oil.

## Data Presentation

## Table 1: Comparison of Oil Yield from Different Extraction Methods

| Extraction Method                    | Solvent  | Key Parameters                                  | Oil Yield (% w/w) | Reference |
|--------------------------------------|----------|---|-------------------|-----------|
| Ultrasound-Assisted Extraction (UAE) | Ethanol  | 32.74°C, 29.47 min, 5.94:1 ratio, 15 kHz, 100 W | 22.04%            | [3]       |
| Ultrasound-Assisted Extraction (UAE) | n-Hexane | 32.74°C, 29.47 min, 5.94:1 ratio                | 50.05%            | [3]       |
| Conventional Soxhlet Extraction      | n-Hexane | 3 hours   | 55.8%             | [3]       |
| Cold Pressing                        | N/A      | Mechanical Press                                | 31.0 - 34.8%      | [5]       |

## Table 2: Fatty Acid Composition of Pistacia vera Oil (Soxhlet Extraction)

Note: Data for a comprehensive fatty acid profile of UAE-extracted Pistacia vera oil was not available for a direct comparison. However, studies on related species suggest that UAE does not significantly alter the fatty acid profile compared to conventional methods.

| Fatty Acid               | Type            | Percentage (%) |
|--------------------------|-----------------|----------------|
| Oleic Acid (C18:1)       | Monounsaturated | 51.99 - 72.0%  |
| Linoleic Acid (C18:2)    | Polyunsaturated | 13.3 - 36.32%  |
| Palmitic Acid (C16:0)    | Saturated       | 7.2 - 10.5%    |
| Stearic Acid (C18:0)     | Saturated       | 0.9 - 10.5%    |
| Palmitoleic Acid (C16:1) | Monounsaturated | < 0.96%        |
| Linolenic Acid (C18:3)   | Polyunsaturated | < 0.39%        |

(Data synthesized from multiple sources)[6][7]

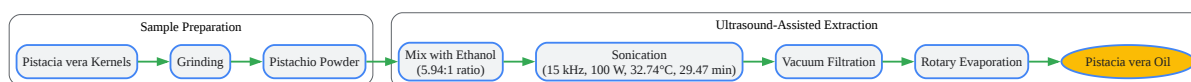
**Table 3: Physicochemical Properties of Pistacia vera Oil from Various Extraction Methods**

| Parameter                  | Ultrasound-Assisted Extraction (UAE)                                    | Soxhlet Extraction                         | Cold Pressing                 |
|----------------------------|---|--|-------------------------------|
| Antioxidant Activity       | Higher antioxidant capacity reported.[8]                                | Lower than cold pressing.[8]               | High antioxidant capacity.[8] |
| Total Phenolic Content     | Generally higher due to enhanced release.                               | Lower due to thermal degradation.[2]       | High, well-preserved.[8]      |
| Peroxide Value (meq O2/kg) | Potentially lower due to shorter extraction time and lower temperature. | Can be higher due to prolonged heating.    | Generally low.                |
| Acid Value (mg KOH/g)      | Expected to be low.   | Can increase with prolonged heat exposure. | Generally low.                |

(Qualitative comparison based on available literature)

## Visualizations

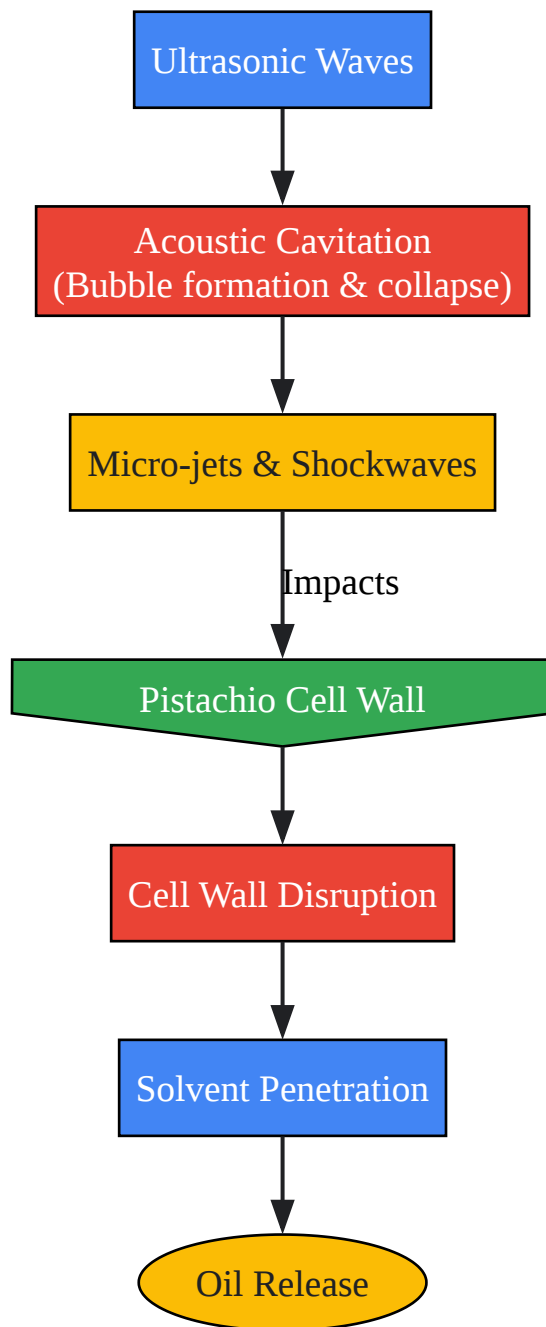
### Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for Ultrasound-Assisted Extraction of Pistacia vera Oil.

## Signaling Pathway (Conceptual) - Cell Disruption by Ultrasound



[Click to download full resolution via product page](#)

Caption: Mechanism of cell disruption by acoustic cavitation in UAE.

## Discussion

The data presented demonstrates that Ultrasound-Assisted Extraction is a highly effective method for obtaining oil from *Pistacia vera*. While conventional Soxhlet extraction with hexane may yield a slightly higher percentage of oil, UAE offers significant advantages in terms of process time and the use of green solvents.[3] The optimized ethanolic UAE protocol provides a respectable yield of 22.04% in under 30 minutes, compared to the several hours required for Soxhlet extraction.[3]

Furthermore, the non-thermal nature of UAE at optimized, mild temperatures helps in preserving the valuable bioactive compounds present in the oil. Literature suggests that UAE can lead to higher antioxidant activity and total phenolic content in the extracted oil compared to methods involving prolonged heat exposure.[2][8] This is crucial for applications in the pharmaceutical and nutraceutical industries where the therapeutic properties of the oil are of primary interest.

While a comprehensive, direct comparison of the fatty acid profile of UAE-extracted pistachio oil is an area for further research, existing studies on similar matrices suggest that the profile is not negatively impacted and remains rich in beneficial oleic and linoleic acids.

## Conclusion

Ultrasound-Assisted Extraction is a robust, efficient, and green technology for the extraction of *Pistacia vera* oil. It offers a significant reduction in extraction time and allows for the use of non-toxic solvents, yielding a high-quality oil rich in bioactive compounds. The detailed protocol and comparative data provided in this application note serve as a valuable resource for researchers and professionals seeking to implement modern, sustainable extraction technologies.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]

- 2. Study of volatile compounds in Greek pistachio (*Pistacia vera* L. 'Aegina' cultivar) oils using Soxhlet and ultrasound assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Choice of solvent extraction technique affects fatty acid composition of pistachio (*Pistacia vera* L.) oil | CoLab [colab.ws]
- 5. emerald.com [emerald.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Solvent Extraction Technique on Fatty Acid Composition of Pistachio Oil [ifstrj.um.ac.ir]
- 8. Comparison of cold-pressing and soxhlet extraction systems for bioactive compounds, antioxidant properties, polyphenols, fatty acids and tocopherols in eight nut oils - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: High-Efficiency Extraction of *Pistacia vera* Oil Using Ultrasound-Assisted Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176687#ultrasound-assisted-extraction-protocol-for-pistacia-vera-oil]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)